2-(Diphenylmethyl)-N-((2-methoxyphenyl)methyl)-1-azabicyclo[2.2.2]octan-3-amine (CP-96,345) is a nonpeptide compound classified as a neurokinin-1 (NK-1) receptor antagonist. [, , ] It is a potent and selective inhibitor of substance P (SP) binding at the NK-1 receptor site. [, , , , ] This compound is widely employed in scientific research to investigate the role of NK-1 receptors in various physiological and pathophysiological processes, including nociception, inflammation, and cardiovascular regulation. [, , , , , , ]
a. Further Exploration of NK-1 Receptor Subtypes: Studies utilizing CP-96,345 and other NK-1 receptor antagonists have provided evidence for the potential existence of NK-1 receptor subtypes with varying sensitivities to different antagonists. [, , ] Future research should aim to further characterize these subtypes at the molecular level, which could lead to the development of even more selective and effective therapeutic interventions.
b. Elucidating the Complex Interactions between NK-1 Receptors and other Neurotransmitter Systems: Evidence suggests that NK-1 receptors interact with other neurotransmitter systems, such as the glutamatergic system, in various physiological and pathophysiological processes. [] Future research should aim to further elucidate these complex interactions, which could provide a more comprehensive understanding of the role of NK-1 receptors in health and disease.
c. Development of Novel Therapeutic Strategies Targeting NK-1 Receptors: The use of CP-96,345 in research has provided substantial evidence for the therapeutic potential of targeting NK-1 receptors in various conditions, including chronic pain, inflammation, and cardiovascular disease. [, , , ] Future research should focus on developing novel therapeutic strategies, such as gene therapy or RNA interference approaches, to specifically target NK-1 receptors for the treatment of these conditions.
CP-96345 was developed as part of research into neurokinin receptors, specifically targeting the neurokinin-1 receptor. The compound's chemical identity is defined by its unique structure, which allows it to selectively bind to this receptor without affecting other neurokinin receptors, such as neurokinin-2 or neurokinin-3. The compound is cataloged under the Chemical Abstracts Service number 132746-60-2 and is available from various chemical suppliers, including Sigma-Aldrich and Tocris Bioscience .
The synthesis of CP-96345 involves several key steps that utilize advanced organic chemistry techniques. One notable method described in the literature involves the formation of a cyclic constrained analogue, where specific reagents and conditions are employed to achieve the desired molecular architecture.
Technical parameters such as reaction temperatures, solvent choices, and reaction times are critical for optimizing yield and purity during synthesis.
The molecular structure of CP-96345 can be described by its specific arrangement of atoms and bonds, which contributes to its biological activity:
The structural configuration allows CP-96345 to effectively interact with the neurokinin-1 receptor, blocking substance P from exerting its effects .
CP-96345 participates in various chemical reactions primarily related to its interactions with biological systems:
These reactions highlight CP-96345's role not only as a receptor antagonist but also as a potential therapeutic agent in various inflammatory conditions.
The mechanism of action of CP-96345 involves its selective antagonism at the neurokinin-1 receptor site:
This multifaceted mechanism positions CP-96345 as a promising candidate for further research into therapeutic applications.
CP-96345 exhibits several notable physical and chemical properties:
CP-96345 has several scientific applications based on its pharmacological profile:
CP-96345 (chemical name: (2S,3S)-N-(2-Methoxyphenyl)methyl-2-diphenylmethyl-1-azabicyclo[2.2.2]octan-3-amine) is a pioneering non-peptide antagonist of the neurokinin-1 receptor (NK1R), which binds substance P (SP) with high specificity. As a Gαq-protein-coupled receptor, NK1R activation triggers phospholipase C-mediated pathways, leading to intracellular calcium release and proinflammatory gene expression [4] [8]. CP-96345 competitively inhibits SP binding at the orthosteric site, with pIC₅₀ values of 5.4 ± 0.2 in rabbit iris sphincter and 5.7 ± 0.08 in guinea-pig taenia coli preparations [1]. Its selectivity for NK1R over other tachykinin receptors (NK2/NK3) is attributed to specific interactions with transmembrane residues, though it exhibits non-specific suppression of neurotransmission at higher concentrations (pIC₅₀ ~4.3–4.8) in non-tachykinin-mediated contractions [1] [10].
Tissue Preparation | Stimulus | pIC₅₀ (Mean ± SEM) |
---|---|---|
Rabbit Iris Sphincter | Tachykinin-mediated | 5.4 ± 0.2 |
Guinea-pig Taenia Coli | Tachykinin-mediated | 5.7 ± 0.08 |
Rabbit Iris Sphincter | Non-tachykinin-mediated | 4.3 ± 0.02 |
Guinea-pig Vas Deferens | Non-tachykinin-mediated | 4.7 ± 0.02 |
Unlike peptide-based antagonists (e.g., spantide II), which suffer from poor metabolic stability and limited blood-brain barrier penetration, CP-96345’s benzylamino quinuclidine structure confers oral bioavailability and prolonged in vivo activity [6] [9]. While spantide II exhibits similar NK1R blockade, CP-96345 demonstrates superior potency in inhibiting neurogenic inflammation (ED₅₀ = 10 μmol/kg orally) and SP-induced plasma extravasation [10]. However, its quinuclidine scaffold contributes to off-target calcium channel interactions, a limitation addressed in later analogs like CP-99994 (piperidine-based) [9].
CP-96345 exhibits 90-fold higher affinity for human NK1R versus rat NK1R due to divergent residues in transmembrane domains [2] [7]. Key residues include:
NK1R Mutant | Affinity Change vs. Wild-Type Human NK1R |
---|---|
V116L + I290S | 20-fold reduction |
Tyr272 → Ala | 24-fold reduction |
Pro271 → Gly + Tyr272 → Thr | 28-fold reduction |
CP-96345 acts primarily as an orthosteric antagonist, competing with SP for the ligand-binding pocket. Critical residues for its binding include:
Residue | Transmembrane Domain | Role in CP-96345 Binding |
---|---|---|
His197 | TM V | Amino-aromatic interaction |
Glu193/Lys194 | TM V | Stabilizes receptor conformation |
Tyr272 | TM VI | Direct benzhydryl contact |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0